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Dehydrodiconiferyl alcohol

Cat. No.: B198780
CAS No.: 4263-87-0
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-ONEGZZNKSA-N
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Description

Significance within Lignan (B3055560) and Neolignan Research

Dehydrodiconiferyl alcohol is classified as a neolignan, a class of compounds formed by the oxidative coupling of two phenylpropane units. academie-sciences.fr Specifically, it features an 8-5' linkage, distinguishing it from lignans (B1203133) which are characterized by an 8-8' bond. academie-sciences.frresearchgate.net This structural variance is crucial in the diverse biological roles these molecules play. In plants, this compound and related compounds are integral to defense mechanisms against pathogens and herbivores and are involved in growth regulation. researchgate.netbiosynth.com

Research into this compound and its derivatives is driven by their wide array of biological activities. thieme-connect.com These compounds are investigated for their potential as antioxidants and their roles in modulating enzyme activities and signal transduction pathways. biosynth.comthieme-connect.com For instance, glucosides of this compound have been identified as plant growth factors that can influence cell division. oup.comnih.gov The study of these neolignans provides insights into plant physiology and offers avenues for applications in agriculture and medicine. researchgate.netbiosynth.com

Historical Perspectives on its Discovery and Early Research

The investigation of this compound is closely tied to the broader study of lignin (B12514952), a complex polymer that provides structural integrity to plant cell walls. Early research considered it a precursor to lignin. koreascience.kr The enzymatic dehydrogenation of coniferyl alcohol, a key process in lignin biosynthesis, was a focal point of these initial studies, with this compound being one of the dimeric products formed. kyoto-u.ac.jp

Early work also uncovered the biological activities of this compound derivatives. For example, this compound glucosides were isolated from transformed Vinca rosea tumor cells and found to substitute for cytokinin in promoting the growth of tobacco cells. nih.gov This discovery highlighted that these compounds were not merely structural components but possessed growth-regulating properties. oup.comkoreascience.kr The biosynthesis of these glucosides was elucidated, showing they are produced directly from coniferyl alcohol through a two-step process involving dimerization and subsequent glycosylation. oup.comnih.gov

Structural Isomerism and Stereochemical Considerations in Research

This compound possesses two chiral centers, leading to the existence of stereoisomers. This stereochemistry is a critical aspect of its biological function and a key consideration in its synthesis and study. tandfonline.com The naturally occurring (+)-dehydrodiconiferyl alcohol has the (2S, 3R) configuration, while its enantiomer, (–)-dehydrodiconiferyl alcohol, has the (2R, 3S) configuration. tandfonline.comresearchgate.net

The spatial arrangement of the substituents on the dihydrobenzofuran ring is crucial. The trans configuration is generally favored and has been confirmed through various analytical methods. kyoto-u.ac.jpresearchgate.net The stereoselective synthesis of these isomers is a significant area of research, often employing methods like Evans' diastereoselective aldol (B89426) condensation to achieve high optical purity. tandfonline.comtandfonline.com Such synthetic routes are vital for producing specific enantiomers to investigate their distinct biological activities in detail. tandfonline.comtandfonline.com The ability to create various analogues also facilitates detailed structure-activity relationship studies. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B198780 Dehydrodiconiferyl alcohol CAS No. 4263-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis of Dehydrodiconiferyl Alcohol

Precursor Identification: Coniferyl Alcohol as a Monolignol Unit

Dehydrodiconiferyl alcohol is synthesized directly from coniferyl alcohol, a primary monolignol. nih.govnih.gov Monolignols, including coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol, are the fundamental building blocks of lignin (B12514952) and lignans (B1203133). nih.govwikipedia.orgresearchgate.net Coniferyl alcohol is produced via the phenylpropanoid pathway, originating from the amino acid phenylalanine. acs.org Biosynthesis experiments have confirmed that this compound is not a breakdown product of the cell wall but is instead formed through the direct dimerization of two coniferyl alcohol molecules. nih.govnih.gov This dimerization is a key step that diverts coniferyl alcohol from lignin polymerization to lignan (B3055560) formation. nih.gov

Enzymatic Oxidative Coupling Mechanisms

The dimerization of coniferyl alcohol into this compound is an oxidative process facilitated by specific enzymes that generate resonance-stabilized phenoxy radicals from the monolignol precursors. nih.govnih.gov These radicals then couple to form various dimeric structures, with the formation of this compound representing a specific β-5 coupling linkage. researchgate.net

Peroxidases, particularly class III peroxidases, play a crucial role in the oxidation of coniferyl alcohol. nih.govnih.govnih.govnih.gov These enzymes utilize hydrogen peroxide to catalyze the one-electron oxidation of coniferyl alcohol, leading to the formation of phenoxy radicals. nih.govacademie-sciences.fr The subsequent coupling of these radicals can lead to the formation of this compound, among other lignans and the initiation of lignin polymerization. researchgate.netnih.gov Research has shown that a soluble intracellular peroxidase is involved in the dimerization of coniferyl alcohol to form this compound glucosides. nih.govnih.gov In vitro experiments using horseradish peroxidase have demonstrated the formation of this compound from coniferyl alcohol. umn.eduresearchgate.net

Laccases are another class of enzymes capable of oxidizing coniferyl alcohol to form the necessary phenoxy radicals for dimerization. nih.govresearchgate.net These multicopper oxidases use molecular oxygen as an oxidant, producing water as a byproduct. researchgate.netnih.gov Laccases can catalyze the oxidation of a wide range of phenolic compounds, including monolignols, initiating their radical coupling. researchgate.netnih.gov The involvement of laccases in combination with dirigent proteins has been demonstrated to guide the heterocoupling of coniferyl alcohol analogues, highlighting their role in the controlled synthesis of lignan structures. acs.org

Hydrogen peroxide (H₂O₂) is an essential co-substrate for peroxidase-catalyzed oxidation of coniferyl alcohol. nih.govnih.gov The availability of H₂O₂ directly influences the rate of phenoxy radical formation and, consequently, the biosynthesis of this compound. nih.govacs.org The concentration of H₂O₂ in the cellular environment is a critical factor in regulating the activity of peroxidases in lignan and lignin biosynthesis. goettingen-research-online.de

Regio- and Stereoselectivity in Biosynthesis

The coupling of coniferyl alcohol radicals can result in a variety of linkage types and stereoisomers. However, the biosynthesis of this compound in plants often exhibits high regio- and stereoselectivity, leading to the preferential formation of a specific isomer. nih.govresearchgate.net This control is crucial for the biological activity of the resulting lignan. nih.gov While non-selective coupling can occur spontaneously in the absence of guiding factors, the in vivo synthesis is a highly regulated process. nih.gov

This compound as an Intermediate in the Phenylpropanoid Pathway

This compound (DDC) is a phenylpropanoid-derived plant metabolite classified as a dilignol. nih.gov Its biosynthesis is intrinsically linked to the phenylpropanoid pathway, a core metabolic route in plants responsible for producing a vast array of secondary metabolites from the amino acid L-phenylalanine. nih.govfrontiersin.org This pathway is the source of precursors for over 8,000 different compounds, including lignin and flavonoids. frontiersin.org

The direct precursor for this compound is coniferyl alcohol, a major monolignol and a central product of the phenylpropanoid pathway. nih.govnih.govfao.org The formation of this compound occurs through the oxidative coupling of two coniferyl alcohol monomers. nih.govresearchgate.netresearchgate.net Specifically, it is derived from the β-5 coupling of these monomers. nih.gov This dimerization is a critical step, branching off from the main pathway of lignin polymer synthesis to form specific dilignols. nih.govresearchgate.netoup.com The synthesis is considered part of the existing pathway for cell wall biosynthesis. nih.govnih.govfao.orgoup.com While the phenylpropanoid pathway is crucial for lignin production, the synthesis of compounds like this compound demonstrates the pathway's role in generating other bioactive phenylpropanoids. nih.gov Severe disruptions in this metabolic pathway can negatively affect plant growth, partly due to altered lignin content and also due to changes in the abundance of other derived compounds like DDC. nih.gov

Formation of this compound Glycosides

In plants, this compound is often found in its glycosylated form, this compound glucoside (DCG). nih.gov This conversion involves the attachment of a glucose molecule to the this compound aglycone. pnas.org

The biosynthesis of this compound glucosides is a two-step process that begins after the formation of coniferyl alcohol. nih.govnih.govfao.orgoup.com The first step is the dimerization of coniferyl alcohol to form the this compound aglycone, a reaction catalyzed by a soluble intracellular peroxidase. nih.govfao.orgoup.com

The second and final step is the glycosylation of the newly formed this compound. nih.govnih.govfao.orgoup.com This reaction attaches a sugar moiety, typically glucose, to the aglycone, forming the glucoside. researchgate.netresearchgate.net In carbohydrate chemistry, the formation of such acetals from a hemiacetal (present in the sugar) and an alcohol is known as glycosylation, and the resulting C-O bond is termed a glycosidic bond. masterorganicchemistry.com In organisms, the hydrolysis of these bonds is carried out by enzymes called glycosidases, and their formation is catalyzed by glycosyltransferases. masterorganicchemistry.com While the specific glycosyltransferase enzyme responsible for the glycosylation of this compound is not always explicitly named in broad studies, this class of enzymes is essential for the reaction. The process is significant as the glycosylation of neolignans can lead to an improvement in their biological activity compared to their aglycone forms. researchgate.net

Table 1: Biosynthetic Steps for this compound Glucoside

Step Reaction Key Enzyme Class Precursor(s) Product
1 Oxidative Dimerization Peroxidase 2x Coniferyl Alcohol This compound
2 Glycosylation Glycosyltransferase This compound, Sugar Donor (e.g., UDP-Glucose) This compound Glucoside

The concentration of this compound glucosides within plant cells is subject to biosynthetic control. Research suggests that the regulation is primarily exerted through the limited availability of its precursor, coniferyl alcohol. nih.govnih.govfao.orgoup.com This indicates that the rate of glucoside synthesis is dependent on the flux of coniferyl alcohol through the phenylpropanoid pathway.

Furthermore, biosynthetic experiments have shown that the breakdown of this compound glucoside is a very slow process. nih.govoup.com This low turnover rate implies that once synthesized, the glucoside is relatively stable within the cell, and its concentration is therefore mainly controlled at the point of synthesis rather than through degradation.

Phytohormones also play a role in regulating the concentration of these glucosides. In tobacco (Nicotiana tabacum) pith cells, exposure to cytokinin has been shown to elevate the concentrations of this compound glucosides by approximately two orders of magnitude. nih.govnih.govfao.org The balance of phytohormones, such as auxins and cytokinins, can influence both cell growth and the accumulation of these compounds in cell cultures. researchgate.net For instance, in Linum usitatissimum cell suspension cultures, different concentrations and combinations of the auxin NAA and the cytokinin BAP were shown to affect both biomass and DCG accumulation. researchgate.net

Table 2: Factors Influencing this compound Glucoside (DCG) Concentration

Regulatory Factor Mechanism of Action Observed Effect Plant System Studied
Coniferyl Alcohol Availability Serves as the direct precursor for the aglycone. Restricted availability limits the rate of DCG synthesis. nih.govoup.com Vinca rosea, Nicotiana tabacum
Glucoside Breakdown The rate of degradation of the synthesized glucoside. Breakdown is very slow, leading to accumulation. nih.govoup.com Vinca rosea, Nicotiana tabacum
Cytokinin Phytohormonal signaling. Exposure elevates DCG concentrations significantly. nih.govnih.gov Nicotiana tabacum
Auxin/Cytokinin Balance Phytohormonal balance in culture media. Affects both cell growth and DCG production levels. researchgate.net Linum usitatissimum

Catabolism and Biodegradation of Dehydrodiconiferyl Alcohol

Enzymology of Dehydrodiconiferyl Alcohol Catabolism

Lignostilbene α,β-dioxygenase Isozymes (e.g., LsdD)

The biodegradation of this compound (DCA) involves its conversion into a stilbene-type intermediate, 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S). lignin-society.jpresearchgate.net The crucial step of cleaving the interphenyl double bond of this stilbene (B7821643) compound is catalyzed by a class of enzymes known as lignostilbene α,β-dioxygenases (LSDs). lignin-society.jpjst.go.jp These are non-heme, iron-dependent oxygenases that facilitate the O2-dependent cleavage of stilbene structures. researchgate.netosti.govnrel.gov

The bacterium Sphingobium sp. strain SYK-6, a well-characterized degrader of lignin-derived aromatic compounds, possesses a remarkable eight LSD isozymes, highlighting a significant enzymatic capacity for stilbene catabolism. lignin-society.jpresearchgate.net Research has been conducted to identify which of these homologs are specifically involved in the DCA catabolic pathway. osti.govnrel.gov Through heterologous expression and activity screening, it was discovered that while seven of the soluble LSD enzymes could cleave a generic lignostilbene, only LSD2, LSD3, and LSD4 demonstrated high specific activity towards the specific intermediate DCA-S. researchgate.netresearchgate.netosti.gov

Further investigation revealed that one isozyme, LsdD (also designated as LSD4 in some studies), plays a particularly critical role in the cleavage of DCA-S to generate the downstream products vanillin (B372448) and 5-formylferulate. lignin-society.jpresearchgate.netnrel.govresearchgate.net This specificity is crucial for the efficient funneling of DCA-derived carbons into the central metabolism. The disruption of the lsdD gene significantly impairs the bacterium's ability to process DCA-S, confirming its central role in this specific catabolic pathway. lignin-society.jpjst.go.jp

Structural and functional analyses of LsdD have provided insights into its substrate specificity. X-ray crystallography of LsdD revealed a seven-bladed β-propeller fold, which is a common structure for this enzyme superfamily. researchgate.net Key catalytic residues, including Phe-59, Tyr-101, and Lys-134, are conserved. osti.govresearchgate.net Structural studies of LsdD complexed with its substrate DCA-S showed that a specific amino acid, Ser-283, forms a hydrogen bond with the hydroxyl group of the ferulyl portion of the DCA-S molecule. osti.gov This interaction is believed to be important for correctly positioning the substrate in the active site for catalysis. Interestingly, this serine residue is conserved in the highly active LSD2 and LSD4 isozymes but is replaced by an alanine (B10760859) in LSD3, which also shows high activity, suggesting other factors also contribute to substrate binding and turnover. osti.gov

The kinetic properties of LsdD (LSD4) and its variants have been characterized, quantifying their efficiency in processing various stilbene-related substrates.

Table 1: Apparent Steady-State Kinetic Parameters of LsdD (LSD4) for Various Substrates

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
DCA-S 29 ± 124 ± 2(1.2 ± 0.1) x 10⁶
Lignostilbene 30 ± 122 ± 2(1.4 ± 0.2) x 10⁶
Pterostilbene 2.1 ± 0.114 ± 2(1.5 ± 0.2) x 10⁵
Resveratrol 1.8 ± 0.114 ± 1(1.3 ± 0.1) x 10⁵
Data sourced from studies on Sphingobium sp. SYK-6 enzymes. osti.govnrel.gov

Genetic Regulation of Catabolic Enzymes (e.g., lsdD gene transcription)

The efficient catabolism of complex molecules like this compound requires precise regulation of the genes encoding the necessary enzymes. In Sphingobium sp. strain SYK-6, the expression of genes involved in the DCA degradation pathway is tightly controlled. A key example of this regulation is the transcription of the lsdD gene, which is critical for the cleavage of the DCA-S intermediate. lignin-society.jpresearchgate.net

Research has shown that the transcription of the lsdD gene is specifically induced by vanillate (B8668496). lignin-society.jpjst.go.jp Vanillate is derived from vanillin, one of the direct products of the LsdD-catalyzed cleavage of DCA-S. lignin-society.jpresearchgate.net This represents a classic case of product-inducible gene expression, a common and efficient regulatory strategy in bacterial catabolic pathways. This mechanism ensures that the enzyme is synthesized in significant amounts only when its substrate (or a downstream metabolite) is present, preventing the wasteful expenditure of cellular resources.

The broader DCA catabolic pathway in Sphingobium sp. SYK-6 involves multiple enzymatic steps prior to the action of LsdD, such as the initial oxidation of DCA's alcohol groups. nih.gov These initial steps are catalyzed by several alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.gov The presence of multiple enzymes capable of performing these initial conversions suggests a level of metabolic redundancy. nih.gov This redundancy may ensure the robustness of the degradation pathway, allowing the bacterium to process DCA efficiently even if one specific enzyme is non-functional. It also points to a broader regulatory network where pools of enzymes with overlapping specificities can be utilized to handle a variety of lignin-derived compounds. nih.gov

Role of Dehydrodiconiferyl Alcohol in Plant Biology

Integration into Lignin (B12514952) Structure and Polymerization

Dehydrodiconiferyl alcohol is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. usda.gov Its role extends from being a direct precursor to influencing the final structure of the lignin macromolecule.

This compound as a Lignin Precursor

This compound is recognized as a precursor to lignin. tandfonline.com It is formed through the dimerization of two coniferyl alcohol molecules. oup.comroyalsocietypublishing.org This process is an initial step in the broader polymerization that leads to the complex, three-dimensional structure of lignin. royalsocietypublishing.org The biosynthesis of this compound is linked to the general phenylpropanoid pathway, which produces monolignols, the fundamental building blocks for both lignans (B1203133) and lignin. oup.comoup.com Specifically, it is considered a dilignol, an intermediate formed during the enzymatic dehydrogenative polymerization of monolignols. royalsocietypublishing.org The synthesis from coniferyl alcohol involves a soluble intracellular peroxidase and subsequent glycosylation. nih.gov

Formation of β-5′ Linkages in Lignin

One of the defining structural features of this compound's role in lignification is its formation of β-5′ (beta-5 prime) linkages, also known as phenylcoumaran linkages. researchgate.netlignin-society.jp These linkages are a significant type of intermolecular bond within the lignin polymer, contributing to its complex and heterogeneous nature. lignin-society.jpjst.go.jp The β-5' linkage accounts for up to 12% of the interunit bonds in lignin. glbrc.org The oxidative coupling of coniferyl alcohol, which can be mediated by enzymes like laccases and peroxidases, can result in various linkage types, including the β-5′ linkage that forms this compound. oup.comoup.com The structure of this compound features a β-5 linked aromatic dimer composed of two guaiacyl (G) family aromatic subunits. researchgate.net

Impact on Lignin Composition in Mutants and Transgenic Plants

Studies on mutant and transgenic plants have further illuminated the role of this compound and its derivatives in lignin composition. For instance, in flax cell cultures, the accumulation of this compound-4-β-d-glucoside (DCG) was observed. academie-sciences.fr When these cell cultures were exposed to fungal pathogens, the concentration of DCG decreased, which correlated with an increase in the expression of the LuPCBER gene, suggesting its aglycone form is a substrate for the phenylcoumaran benzylic ether reductase (PCBER) enzyme involved in plant defense. academie-sciences.fr

Furthermore, research on plants with genetic modifications affecting the lignin biosynthetic pathway, such as those deficient in cinnamyl alcohol dehydrogenase (CAD), has revealed alterations in lignin structure. usda.gov In a CAD-deficient mutant of pine, there is a significant accumulation of dihydroconiferyl alcohol (DHCA), a compound that can be formed from the reduction of the cinnamyl alcohol double bond in the β-5 dilignol this compound. usda.gov This suggests that this compound can be a substrate for enzymes that modify lignin precursors, thereby impacting the final composition of the lignin polymer in these genetically altered plants. usda.gov

Involvement in Plant Defense Mechanisms

This compound and its derivatives are not only structural components but also play a role in how plants respond to external threats, both abiotic and biotic.

Role in Response to Abiotic Stress

Plants face various environmental challenges, collectively known as abiotic stresses, such as drought, cold, and high salinity. Phenylpropanoid compounds, including lignans like this compound, are known to be involved in plant adaptation to these stresses. purdue.edu For example, in lignan-deficient transgenic flax, the neolignan this compound glucoside (DCG) was detected in the roots, stems, and leaves, which was not found in the wild-type plant, suggesting a potential role in the response to stress conditions. mdpi.com The expression of dirigent proteins, which can influence the formation of this compound, has been correlated with increased lignification in response to water stress. oup.com Overexpression of certain genes, like AtADH1 in Arabidopsis, has been shown to improve resistance to salt, drought, and cold, and is associated with changes in stress-related gene expression. nih.gov

Contribution to Biotic Stress Resistance

This compound also contributes to a plant's defense against living organisms, or biotic stress, such as pathogens and herbivores. Lignans, in general, are recognized for their role in plant defense. oup.comresearchgate.net The formation of this compound is a key step that can either lead to lignin biosynthesis or the production of other defense compounds. oup.com

In response to fungal infection, it has been hypothesized that lower expression of dirigent proteins in the early stages favors lignin biosynthesis, which involves the production of this compound. oup.comoup.com This suggests a role for lignification as a defense mechanism. Conversely, later in the infection, an upregulation of dirigent genes may shift the pathway towards the production of other antifungal lignans. oup.com

In flax cell cultures elicited with fungal pathogens like Fusarium oxysporum and Botrytis cinerea, a decrease in the concentration of this compound-4-β-d-glucoside (DCG) was observed. academie-sciences.fr This decrease was linked to an increased expression of the phenylcoumaran benzylic ether reductase (PCBER) gene, indicating that the aglycone form of DCG is utilized in the plant's defense response. academie-sciences.fr Furthermore, this compound itself has demonstrated antifungal activity against Fusarium oxysporum and Fusarium solani. mdpi.com

The phenylpropanoid pathway, from which this compound is derived, is closely linked to the production of salicylic (B10762653) acid, a key signaling molecule in plant defense against both biotic and abiotic stresses. frontiersin.org

Occurrence and Distribution Across Plant Lineages

This compound and its glucosides are distributed throughout the plant kingdom, indicating a conserved role in plant metabolism. osti.gov These compounds are classified as lignans or, more specifically, neolignans, which are dimers of phenylpropanoid units. academie-sciences.froup.com Lignans are secondary metabolites that play roles in plant defense and structural integrity. biosynth.com

This compound has been isolated from a variety of plant species, including:

Allium sativum (Garlic) nih.gov

Aglaia foveolata invivochem.com

Catharanthus roseus (Madagascar Periwinkle) oup.com

Codonopsis pilosula nih.govnih.gov

Cucurbita moschata (Squash) nih.gov

Herpetospermum pedunculosum nih.gov

Kadsura coccinea invivochem.com

Linum usitatissimum (Flax) academie-sciences.frresearchgate.netresearchgate.net

Rosa multiflora (Multiflora Rose) invivochem.com

Schisandra lancifolia nih.gov

Silybum marianum (Milk Thistle) acs.org

Urtica dioica (Stinging Nettle) nih.gov

Viburnum erosum invivochem.com

Vinca rosea (now Catharanthus roseus) tumor cells nih.govoup.com

The widespread presence of this compound and its derivatives in both gymnosperms and angiosperms suggests its fundamental importance in plant life. ebi.ac.uk It is often found in various plant tissues, including stems, roots, and even in cell cultures derived from these plants. osti.govresearchgate.netresearchgate.net

Table 1: Occurrence of this compound in Various Plant Species

Interactions with Other Plant Metabolic Pathways (e.g., Phenylpropanoid Pathway, Flavonolignan Biosynthesis)

This compound is intricately linked to the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites. pnas.org The biosynthesis of this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce coniferyl alcohol, a key monolignol. ebi.ac.ukpnas.org

The formation of this compound occurs through the oxidative coupling of two coniferyl alcohol molecules. biosynth.comresearchgate.net This dimerization is catalyzed by enzymes such as peroxidases and laccases. oup.comnih.gov The specific type of linkage formed during this coupling determines the resulting compound. In the case of this compound, an 8-5' linkage is formed. oup.com

The phenylpropanoid pathway not only produces precursors for this compound but also for lignin and other lignans. pnas.orgpurdue.edu This positions this compound at a critical metabolic juncture. The allocation of coniferyl alcohol towards the synthesis of this compound, lignin, or other lignans is a regulated process within the plant. osti.gov

Furthermore, this compound serves as a precursor in the biosynthesis of flavonolignans. In Silybum marianum (milk thistle), for instance, coniferyl alcohol undergoes oxidative coupling with taxifolin (B1681242) to form silybin (B1146174), a major flavonolignan. ebi.ac.uk This highlights the role of this compound's precursor, coniferyl alcohol, as a building block for more complex molecules. ebi.ac.ukmdpi.com

Reevaluation of Reported Plant Growth Regulatory Activities

The role of this compound as a plant growth regulator has been a topic of considerable debate and reevaluation.

Historical Claims of Cytokinin-Substituting Activity

Early research, particularly in the 1980s, reported that this compound glucosides (DCGs) exhibited cytokinin-like activity. nih.govoup.com These studies, primarily using tobacco pith and callus cell cultures, suggested that DCGs could substitute for cytokinins in promoting cell division. oup.comnih.govoup.com It was observed that the concentration of DCGs increased significantly in tobacco pith cells when exposed to cytokinins. nih.govoup.com These findings led to the hypothesis that DCGs might be part of a cytokinin-mediated regulatory circuit controlling cell division. oup.com The compounds were initially isolated from transformed Vinca rosea tumor cells, which also supported their potential role in cell proliferation. nih.govoup.com

Contemporary Studies Challenging Previous Bioactivity Reports

More recent and rigorous investigations have challenged these historical claims. A 2023 study published in the Proceedings of the National Academy of Sciences (PNAS) systematically reinvestigated the bioactivity of this compound glucoside (DCG). pnas.orgpnas.org The researchers synthesized DCG and repeated the original bioassays but were unable to replicate the reported cytokinin-substituting or cell-division-promoting activities. pnas.orgpnas.org

Key findings from this contemporary research include:

DCG did not induce morphological changes in Arabidopsis thaliana seedlings. pnas.orgnih.gov

It failed to alter the transcription of genes responsive to cell division and cytokinins. pnas.orgnih.gov

The stimulation of tobacco callus formation, a cornerstone of the original claims, could not be confirmed. pnas.orgpnas.orgnih.gov

A significant observation from these studies was the lack of evidence for DCG uptake by plant cells, which could explain the absence of any observable biological activity. pnas.orgpnas.orgnih.gov While the aglycone form, this compound, was readily taken up and converted to DCG within the cells, the resulting increased intracellular DCG concentration still did not demonstrate any of the previously attributed activities. pnas.orgpnas.orgnih.gov

These findings strongly suggest that the long-held belief of this compound and its glucosides possessing cytokinin-substituting activity needs to be reevaluated. pnas.orgpnas.org The scientific community is now presented with compelling evidence that calls into question the direct role of this compound as a plant growth regulator. pnas.orgpnas.orgugent.be

Table 2: Summary of Research on this compound's Growth Regulatory Activity

Derivatives and Analogs of Dehydrodiconiferyl Alcohol in Research

Structurally Related Lignans (B1203133) and Neolignans

Lignans and neolignans are a broad class of phenylpropanoid dimers. rsc.org While lignans are defined by an 8-8' linkage between two coniferyl alcohol monomers, neolignans feature other linkages, such as the 8-5' bond found in dehydrodiconiferyl alcohol. researchgate.netdoi.org The biosynthesis and structure of these related compounds provide context for the role and occurrence of this compound.

Pinoresinol (B1678388), a furofuran lignan (B3055560), is formed through the enantioselective dimerization of two coniferyl alcohol units, a process often guided by dirigent proteins (DIRs). rsc.org In the absence of these proteins, monolignol radicals may pair randomly, leading to racemic mixtures of compounds like pinoresinol. researchgate.net Pinoresinol can be further metabolized in plants; for example, it is reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). rsc.org Research on Cleome hassleriana seed coats found that this compound and trace amounts of pinoresinol were the only significant lignans derived from coniferyl alcohol that accumulated during development. nih.gov

Other neolignans structurally related to this compound include those with an 8-O-4' linkage, such as guaiacylglycerol-β-coniferyl alcohol ether. researchgate.netfrontiersin.org Studies of in vitro cultures of flax (Linum usitatissimum) have identified and quantified various neolignans alongside this compound derivatives, including isomers of guaiacylglycerol-β-coniferyl alcohol ether. frontiersin.orgresearchgate.net A sesquilignan named Chushizisin I, which contains structural units resembling both pinoresinol and this compound, has been isolated from the fruits of Broussonetia papyrifera. rsc.org

The study of these related compounds helps to elucidate the complex metabolic networks of phenylpropanoids in plants. The specific linkages and resulting stereochemistry, whether enzymatically controlled or not, lead to a wide diversity of structures with distinct properties and roles. rsc.orgresearchgate.net

This compound Glycosides (e.g., -4-β-D-glucoside, DCG)

Glycosylation, the attachment of a sugar moiety, is a common modification of plant secondary metabolites that often increases their water solubility and stability. doi.org The most extensively studied glycoside of this compound is this compound-4-β-D-glucoside (DCG).

DCG is a phenylpropanoid-derived metabolite that has been a subject of significant research, particularly in flax (Linum usitatissimum) cell cultures. pnas.orgresearchgate.net While flaxseeds are known to accumulate lignans like secoisolariciresinol diglucoside, cell suspension cultures have been shown to produce substantial amounts of the neolignan DCG, with accumulations reported as high as 47.7 mg per gram of dry weight. researchgate.netresearchgate.net The production of DCG in these cultures is influenced by the phytohormone balance in the culture medium. researchgate.net Research has also shown that adventitious root cultures of flax can produce high levels of DCG, with accumulations of 21.6 mg/g dry weight, which is double the amount found in callus cultures. researchgate.net Furthermore, treating cell cultures with elicitors like chitosan (B1678972) has been shown to enhance DCG accumulation. researchgate.net

For many years, DCG was reported to have cytokinin-substituting and cell-division-promoting activity. pnas.orgpnas.org However, a 2023 study reinvestigated these claims by synthesizing DCG and replicating the original bioassays. pnas.org The researchers found that DCG did not induce morphological changes in Arabidopsis seedlings or alter the transcription of cytokinin-responsive genes. pnas.orgpnas.org They were also unable to confirm the previously reported stimulation of tobacco callus formation. pnas.org The study noted a lack of evidence for DCG being taken up by plant cells, which could explain the observed absence of activity. pnas.orgpnas.org Even when the aglycone, this compound, was fed to explants and readily converted to DCG within the cells, no promotion of cell division was observed. pnas.org These findings have led to a call for a reevaluation of the long-held belief that DCG possesses cytokinin-like activity. pnas.orgpnas.org

Table 1: Research Findings on this compound-4-β-D-glucoside (DCG)

Research Focus Organism/System Key Findings Citations
Accumulation Linum usitatissimum (flax) cell cultures Accumulates substantial amounts of DCG (up to 47.7 mg/g DW), unlike the parent plant. researchgate.netresearchgate.net
Production Enhancement Linum usitatissimum adventitious root culture Produced 2-fold higher DCG content (21.6 mg/g DW) compared to callus culture. researchgate.net
Biological Activity Tobacco callus, Arabidopsis thaliana A 2023 reassessment found no evidence of the previously claimed cytokinin-substituting or cell-division-promoting activity. pnas.orgpnas.org
Biosynthesis Lignan-deficient transgenic flax DCG was detected in transgenic lines where lignan synthesis was disrupted, suggesting it may result from monolignol coupling without dirigent protein involvement. mdpi.com
Identification Linum usitatissimum in vitro cultures UPLC-HRMS analysis identified two isomers of DCG, which were evaluated for potential anti-aging properties. frontiersin.org

Dihydrothis compound and its Derivatives

Dihydrothis compound is a dihydrobenzofuran neolignan, representing a reduced form of this compound. Also known as Cedrusin, this compound has been identified in various plants, including the heartwood of cedar trees. ontosight.ai Research has focused on its synthesis, natural occurrence, and potential biological activities.

A concise synthesis for (rac)-trans-dihydrothis compound has been developed, notably using a rhodium-catalyzed intramolecular C-H insertion. nih.gov This synthetic work was instrumental in revising the structure of a natural product named lawsonicin from Lawsonia alba, which was found to be identical to dihydrothis compound. nih.gov Other synthetic strategies have also been explored, including an intramolecular Mitsunobu cyclization to stereoselectively create the desired dihydrobenzofuran skeleton. researchgate.net

This compound has been identified for the first time in oak wood and aged spirits like cognac, where it was characterized as contributing a sweet taste at concentrations as low as 2 mg/L. researchgate.net In terms of biological investigation, dihydrothis compound has been noted for potential antimicrobial and antioxidant properties. ontosight.ai

Derivatives of dihydrothis compound have also been synthesized and isolated. For instance, an O-demethylated derivative has been prepared via a formal synthesis. researchgate.net Glycosylated forms, such as dihydrothis compound 9-O-β-D-xylopyranoside, have been isolated from plants like Cinnamomum subavenium. smolecule.com This particular xyloside has been investigated for its potential antiviral activity, specifically against the hepatitis B virus. smolecule.com Another derivative, dihydrothis compound beta-D-xylopyranoside, is a lignan noted for potential antioxidant and anti-inflammatory properties, though specific research on this compound is limited. ontosight.ai

Table 2: Dihydrothis compound and Its Derivatives in Research

Compound Research Area Key Findings Citations
Dihydrothis compound Synthesis & Structure Synthesized via rhodium-catalyzed C-H insertion; structure confirmed to be identical to the natural product "lawsonicin". nih.gov
Dihydrothis compound Natural Occurrence Identified for the first time in oak wood and spirits (cognac); contributes a sweet taste. researchgate.net
Dihydrothis compound Biological Activity Suggested to have potential antimicrobial and antioxidant properties. ontosight.ai
Dihydrothis compound 9-O-β-D-xylopyranoside Natural Source & Bioactivity Isolated from Cinnamomum subavenium; shows potential as an anti-hepatitis B virus agent. smolecule.com
O-demethylated derivative Synthesis Prepared through a formal synthetic strategy. researchgate.net

Other Esterified or Conjugated Forms (e.g., dibenzoate, silychristin (B192383) conjugates)

Beyond glycosylation, this compound and its analogs can be modified through esterification or conjugation with other molecules, creating derivatives with unique properties.

This compound dibenzoate is a derivative where the alcohol groups are esterified with benzoyl groups. ontosight.ai This compound is noted as being bioactive with potential antioxidant and anti-inflammatory properties, suggesting possible applications in pharmacology or nutrition. ontosight.ai It is structurally characterized by its lignan core with two attached benzoyl ester groups. ontosight.ai

Conjugates of this compound with flavonolignans have also been discovered. Research into silymarin, an extract from milk thistle (Silybum marianum), identified two novel silychristin derivatives conjugated with this compound. nih.gov Silymarin itself has been investigated for its effects against diabetes mellitus, and while its major components like silybin (B1146174) and silychristin did not inhibit the α-amylase enzyme, the newly isolated silychristin-dehydrodiconiferyl alcohol conjugates were found to be mildly inhibiting components. nih.gov This suggests that various silychristin derivatives in the extract may work together to produce a biological effect. nih.gov Silychristin is a known antioxidant and a potent inhibitor of the thyroid hormone transporter MCT8. medchemexpress.com

These findings illustrate that this compound serves as a scaffold for a range of natural and synthetic derivatives. The addition of groups like benzoates or complex flavonolignans can significantly alter the biological activity profile of the parent molecule, leading to new areas of pharmacological research. ontosight.ainih.gov

Advanced Research Methodologies for Dehydrodiconiferyl Alcohol

Synthetic Approaches for Research Purposes

The synthesis of dehydrodiconiferyl alcohol and its derivatives is crucial for detailed research into its properties and potential applications. Various chemical and biological methods have been developed to produce this neolignan, often with a focus on controlling its stereochemistry.

Chemical synthesis provides a reliable means to obtain this compound for research. One documented approach involves the initial radical coupling of ethyl ferulate, which is catalyzed by horseradish peroxidase with hydrogen peroxide, to produce diethyl (8-5)-dehydrodiferulate. ugent.be This intermediate is then reduced to this compound using a powerful reducing agent. ugent.be

Another multi-step synthesis has been reported that begins with more basic starting materials and builds the molecule through a series of controlled reactions. tandfonline.com A method for synthesizing derivatives, such as this compound glucoside (DCG), involves coupling diacetoxy-dehydrodiconiferyl alcohol with acetobromo-α-D-glucose, followed by a deacetylation step to yield the final product. ugent.be

Table 1: Overview of a Chemical Synthesis Route for this compound

Step Precursor/Intermediate Key Reagents Product Reference
1 Ethyl Ferulate Horseradish Peroxidase, Hydrogen Peroxide Diethyl (8-5)-dehydrodiferulate ugent.be

Given that this compound possesses two chiral centers, producing specific enantiomers—(+)-(2S,3R) and (–)-(2R,3S)—is a significant objective in synthetic research. tandfonline.comtandfonline.com Enantioselective strategies are employed to control the stereochemical outcome of the reaction.

One prominent method is the Evans' diastereoselective aldol (B89426) condensation. tandfonline.comtandfonline.com This approach has been successfully used to achieve a stereocontrolled synthesis of (+)-dehydrodiconiferyl alcohol. tandfonline.comtandfonline.com An alternative strategy for synthesizing (–)-dehydrodiconiferyl alcohol involves a rhodium-catalyzed intramolecular C-H insertion reaction. thieme-connect.comsorbonne-universite.frsorbonne-universite.fr This key reaction establishes the trans-disubstituted dihydrobenzofuran core of the molecule with high diastereoselectivity. thieme-connect.comsorbonne-universite.fr This synthesis was accomplished in 13 steps starting from commercially available guaiacol. thieme-connect.comsorbonne-universite.fr The use of chiral auxiliaries, such as ethyl-(S)-alaninate, has also been explored to guide the stereochemistry of the synthesis. researchgate.net

Table 2: Comparison of Enantioselective Synthesis Strategies

Strategy Target Enantiomer Key Reaction/Concept Chiral Agent Reference
Evans' Aldol Condensation (+)-Dehydrodiconiferyl alcohol Diastereoselective aldol condensation Chiral oxazolidinone tandfonline.comtandfonline.com
C–H Insertion (–)-Dehydrodiconiferyl alcohol Rhodium-catalyzed intramolecular C-H insertion Chiral auxiliary ((R)-mandelic acid piperidine (B6355638) amide) and chiral Rh catalyst sorbonne-universite.frsorbonne-universite.fr

Biocatalysis presents an environmentally favorable alternative to traditional chemical synthesis. Engineered enzymes, particularly bacterial laccases, have been harnessed for the synthesis of this compound. nih.govresearchgate.net Researchers have improved the catalytic efficiency of a hyperthermostable bacterial laccase (McoA) through protein engineering techniques like directed evolution. nih.govresearchgate.net

These engineered laccases catalyze the oxidative dimerization of coniferyl alcohol to produce this compound. nih.govresearchgate.net Studies have shown that the conversion of coniferyl alcohol by laccase at an acidic pH can yield a mixture of products, including this compound (21.6%) and pinoresinol (B1678388) (4%). nih.govresearchgate.net By optimizing reaction parameters such as pH, temperature, catalyst concentration, and oxygenation, researchers have developed solvent-free biocatalytic systems that can achieve excellent yields, in some cases up to 100%. nih.govunl.pt

Table 3: Biocatalytic Synthesis of this compound

Enzyme System Substrate Key Conditions Product(s) Reference
Engineered Bacterial Laccase (McoA) Coniferyl Alcohol Optimized pH, temperature, oxygenation This compound nih.govresearchgate.net

Spectroscopic and Chromatographic Techniques for Research Characterization

Accurate structural confirmation and analysis of synthesized or isolated this compound are performed using a combination of advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.govnih.gov A suite of 1D and 2D NMR experiments is typically used to confirm the molecular structure and stereochemistry of research samples. ugent.be

Standard experiments include 1H and 13C NMR for a general overview of the proton and carbon environments. ugent.beresearchgate.net Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the bonding framework of the molecule. ugent.beacademie-sciences.fr These detailed analyses allow for the complete assignment of all proton and carbon signals, verifying the dihydrobenzofuran ring system and the substitution patterns on the aromatic rings. academie-sciences.fr

Table 4: NMR Data for this compound-4-β-d-glucoside in DMSO-d6

Atom/Group 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Reference
Aromatic Protons 6.84-7.06 - academie-sciences.fr
Olefinic Protons 6.21, 6.45 - academie-sciences.fr
Methoxyl Groups 3.74, 3.80 - academie-sciences.fr

Note: Data corresponds to the glucoside derivative as reported in the source.

Mass Spectrometry (MS) is routinely used to determine the molecular weight and to analyze the fragmentation patterns of this compound, further confirming its identity. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula. researchgate.net For example, HRMS analysis has been used to confirm the molecular formula of a synthesized sample as C₂₀H₂₂O₄ based on the detection of a protonated molecule [M+H]⁺ at an m/z of 327.1595. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both separation and specific detection. researchgate.net This method has been developed for the rapid and sensitive quantitation of this compound in complex mixtures, using characteristic mass transitions to ensure specificity. researchgate.net

Table 5: Mass Spectrometry Data for this compound and its Derivatives

Technique Ionization Mode Compound Observed Ion [m/z] Inferred Information Reference
HRMS Not specified This compound 327.1595 [M+H]⁺ Molecular Formula: C₂₀H₂₂O₄ researchgate.net
MS ESI This compound-4-β-d-glucoside 538 [M+NH₄]⁺ Molecular Formula: C₂₆H₃₂O₁₁ academie-sciences.fr

Genetic and Molecular Biology Techniques

The biosynthesis of this compound and other lignans (B1203133) is a complex enzymatic process. nih.gov Molecular biology techniques such as gene cloning, expression, and mutagenesis are fundamental to elucidating the specific functions of the enzymes involved.

Gene Cloning and Expression: Researchers identify candidate genes believed to be involved in the lignan (B3055560) biosynthetic pathway, such as those encoding peroxidases or reductases. nih.govnih.gov These genes are then cloned, often using polymerase chain reaction (PCR), and inserted into an expression vector. This vector is then introduced into a host organism, commonly Escherichia coli or yeast, which can produce large quantities of the recombinant enzyme. asm.orgfrontiersin.org For example, genes phcC and phcD from Sphingobium sp. SYK-6, thought to be involved in this compound catabolism, were expressed in E. coli to confirm their function. asm.org The purified recombinant enzymes can then be used in in vitro assays to confirm their substrate specificity and catalytic activity, for instance, by demonstrating their ability to convert this compound or its derivatives. nih.gov

Mutagenesis: Site-directed mutagenesis is a powerful technique used to alter specific amino acids within an enzyme's structure. This allows researchers to investigate the roles of individual amino acid residues in substrate binding and catalysis. By creating mutant versions of an enzyme and comparing their activity to the wild-type enzyme, scientists can gain deep insights into the structure-function relationship. nih.gov For instance, structure-guided mutagenesis was used on pinoresinol-lariciresinol reductases (PLRs) to switch their substrate specificities, providing insight into the molecular mechanisms that govern the diversity of lignan biosynthesis. nih.gov While not directly targeting this compound biosynthesis, similar mutagenesis studies on UGT74S1, an enzyme in the secoisolariciresinol (B192356) diglucoside (SDG) pathway, have created flax lines with altered lignan profiles, demonstrating the power of this technique within the broader field of lignan research. frontiersin.org

These techniques are crucial for identifying and characterizing the complete set of enzymes responsible for producing this compound in different plant species.

Transcriptional analysis provides a snapshot of gene activity within a cell or tissue at a specific time. Techniques like Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are used to measure the expression levels of specific genes involved in the this compound biosynthetic pathway. mdpi.comnih.gov

This method involves extracting messenger RNA (mRNA) from plant tissues, converting it into complementary DNA (cDNA) through reverse transcription, and then amplifying specific cDNA sequences using qPCR. The amount of amplified product is proportional to the initial amount of mRNA, thus indicating the level of gene expression.

Researchers use RT-qPCR to:

Correlate gene expression with metabolite accumulation: By measuring the expression of candidate biosynthetic genes in different plant organs (roots, stems, leaves) or at different developmental stages, scientists can see if high expression levels correlate with high concentrations of this compound or related lignans. nih.govmdpi.comresearchgate.net For example, a study on Anthriscus sylvestris found that the expression levels of some key enzyme genes involved in lignan biosynthesis were highest in the roots, which was consistent with the accumulation of deoxypodophyllotoxin (B190956) in that tissue. nih.gov

Investigate the response to environmental stimuli: Plants often alter their secondary metabolism in response to stress. RT-qPCR can reveal if genes in the this compound pathway are up- or down-regulated by factors like pathogen attack, wounding, or elicitor treatment. mdpi.com

Validate transcriptome data: Large-scale transcriptome sequencing (RNA-Seq) can identify hundreds of differentially expressed genes. RT-qPCR is the gold standard for validating the expression patterns of key genes identified in these larger datasets. nih.govnih.gov

For example, in a study of Herpetospermum pedunculosum, RT-qPCR was used to analyze the expression of genes related to the lignan biosynthesis pathway across different samples, validating findings from a broader transcriptomic analysis. nih.gov Similarly, transcriptional analysis of genes involved in the catabolism of this compound in Sphingobium sp. SYK-6 showed that the transcription of certain genes was induced in the presence of catabolic intermediates like vanillate (B8668496). researchgate.net

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomic profiling aims to comprehensively identify and quantify the full spectrum of metabolites, including this compound and its precursors and derivatives, in a plant sample. nih.govd-nb.info

This is a powerful, hypothesis-generating approach that complements genomic and transcriptomic studies. The primary analytical platforms used in plant metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). sci-hub.senih.gov

LC-MS-based metabolomics is particularly well-suited for analyzing lignans like this compound. nih.gov This technique allows for the detection of a wide range of compounds in a single analysis. By comparing the metabolomic profiles of different plant varieties, tissues, or plants grown under different conditions, researchers can:

Identify novel lignans and related compounds.

Discover unexpected metabolic pathways.

Correlate metabolic changes with gene expression data. Integrated analysis of metabolome and transcriptome data from Herpetospermum pedunculosum provided significant insights into the mechanisms of lignan biosynthesis in the plant. nih.gov In another example, metabolomic profiling of different organs of Premna odorata using LC-HRESIMS revealed that lignans were a major class of metabolites in the bark and wood. d-nb.info

Metabolomic profiling provides a holistic view of the plant's biochemistry, placing the biosynthesis of this compound within the broader context of the plant's entire metabolic network.

In Vitro Plant Tissue Culture and Cell Suspension Systems

In vitro plant tissue culture and cell suspension systems are invaluable tools for investigating the biosynthesis of this compound and its derivatives. These systems offer a controlled environment, free from the complexities of whole plants, allowing for precise manipulation of culture conditions to study metabolic pathways. researchgate.netnih.gov

Cell suspension cultures of Linum usitatissimum (flax) have been extensively used to study the production of this compound-4-β-D-glucoside (DCG). researchgate.netacademie-sciences.fr These cultures, initiated from various explants like hypocotyls and roots, have been shown to accumulate significant amounts of DCG. researchgate.netmdpi.com The production of DCG is influenced by the phytohormone balance in the culture medium. researchgate.net For instance, media containing both auxin and cytokinin can enhance cell growth, while specific auxin concentrations can maximize biomass. researchgate.net

Adventitious root cultures of flax have also proven to be an effective system for producing both lignans and neolignans, including DCG. mdpi.com These cultures often exhibit higher proliferation rates and can yield greater amounts of secondary metabolites compared to callus cultures. mdpi.com For example, adventitious root cultures of flax have been reported to produce significantly higher levels of DCG compared to callus cultures. mdpi.com Elicitation, the process of inducing a defense response using biotic or abiotic stressors, has also been employed to enhance the production of this compound derivatives in cell cultures. Fungal elicitors from organisms like Botrytis cinerea and Phoma exigua can stimulate the monolignol pathway, leading to changes in the accumulation of various compounds, though not always an increase in DCG itself. nih.gov In some cases, elicitation with chitosan (B1678972) or yeast extract has been shown to significantly boost the production of DCG in Linum usitatissimum cell cultures. lestudium-ias.com

The biosynthesis of this compound glucosides has also been studied in tobacco (Nicotiana tabacum) pith and callus cells, where these compounds were found to be produced directly from coniferyl alcohol. nih.gov The process involves the dimerization of coniferyl alcohol by a soluble intracellular peroxidase, followed by glycosylation. nih.gov

Interactive Table: Production of this compound Glucoside (DCG) in Linum sp. In Vitro Cultures

Plant SpeciesCulture TypeKey FindingsDCG YieldReference(s)
Linum usitatissimumCell SuspensionAccumulates substantial amounts of DCG. Production is influenced by phytohormone balance.Up to 47.7 mg/g DW researchgate.net
Linum usitatissimumImmobilized Cell SuspensionEnhances DCG production per gram of dry weight but can depress overall cell growth.Up to 60.0 mg/g DW researchgate.net
Linum usitatissimumAdventitious Root CultureMore efficient at producing DCG than callus cultures.21.6 mg/g DW mdpi.com
Linum usitatissimumCell Suspension (Elicited)Repeated elicitation with ZnO-NPs on days 0 and 25 resulted in the highest neolignan production.493.28 mg/l lestudium-ias.comtandfonline.com
Linum flavumCell CulturesInvestigated for the production of aryltetralin lignans, which are structurally similar to podophyllotoxin (B1678966) derivatives.Not specified cnr.it

Application of Stable Isotope Labeling in Biosynthesis Research

Stable isotope labeling is a powerful technique for elucidating the biosynthetic pathways of complex molecules like this compound. By feeding plant tissues or cell cultures with precursors labeled with stable isotopes such as ¹³C or ²H, researchers can trace the incorporation of these labels into the final product, thereby mapping the metabolic route. nih.govnih.gov

The biosynthesis of this compound originates from the phenylpropanoid pathway, with coniferyl alcohol serving as the direct precursor. nih.govresearchgate.net Isotope labeling studies have been instrumental in confirming the steps leading to coniferyl alcohol and its subsequent dimerization. For instance, experiments using ¹³C-labeled L-phenylalanine (¹³C-Phe) in Cleome hassleriana seed coats have shown its incorporation into coniferyl alcohol. nih.gov

Further studies have utilized labeled coniferyl alcohol itself to investigate its polymerization into various lignans and lignins. nih.govoup.com In these experiments, ¹³C-labeled coniferyl alcohol is synthesized and then supplied to the biological system. oup.com Subsequent analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS), can detect the labeled products, confirming the metabolic fate of the precursor. nih.govoup.com For example, feeding experiments with ¹³C-coniferyl alcohol in C. hassleriana demonstrated its incorporation into guaiacyl (G) units of lignin (B12514952). nih.gov

Dual-labeling experiments, using both ¹³C and ²H, have also been employed to study the formation of lignin-carbohydrate complexes, providing detailed insights into the polymerization and cross-linking processes involving monolignols like coniferyl alcohol. mdpi.com These advanced methodologies have been critical in moving beyond theoretical pathways to provide direct experimental evidence for the biosynthesis of this compound and related compounds.

Interactive Table: Stable Isotope Labeling Studies Relevant to this compound Biosynthesis

Study SystemLabeled Precursor(s)Key FindingsAnalytical Technique(s)Reference(s)
Cleome hassleriana seed coat¹³C-L-phenylalanine, ¹³C-coniferyl alcohol, ¹³C-caffeyl alcoholConfirmed that coniferyl alcohol is synthesized even during the period of C-lignin biosynthesis but is not incorporated into the lignin at that time. nih.govLC-MS nih.gov
Arabidopsis stems¹³C₆-PhenylalanineDemonstrated rapid labeling of phenylpropanoid intermediates and their incorporation into all three lignin subunits.LC/MS-MS nih.gov
Forsythia sp.³H/¹⁴C-glucoferulic acid, ³H/¹⁴C-glucoconiferaldehyde, ³H/¹⁴C-coniferinShowed incorporation into the lignans arctiin (B1665604) and phillyrin, suggesting coniferyl alcohol derivatives are direct precursors.Not specified uni-muenchen.de
Ginkgo biloba L. cambial tissueConiferin-[α-¹³C], D-glucose-[6-²H₂]Successfully dual-labeled lignin and cell wall polysaccharides to study lignin-carbohydrate complex formation.Solid-state CP/MAS ¹³C-NMR mdpi.com

Biotechnological and Agricultural Research Applications Non Clinical

Engineering of Lignin (B12514952) Biosynthesis in Plants

Lignin, a complex polymer of aromatic compounds, is a major component of plant cell walls, providing structural support and a barrier against pathogens. usda.gov Dehydrodiconiferyl alcohol is a known, albeit typically minor, component of lignins. usda.gov The engineering of lignin biosynthesis, with a focus on altering its composition and content, holds significant potential for various industrial applications.

Modification of Lignin Content and Composition

Genetic modifications targeting the lignin biosynthetic pathway can lead to significant changes in the final lignin structure. For instance, mutations in the gene for cinnamyl alcohol dehydrogenase (CAD), an enzyme that catalyzes the final step in the synthesis of monolignols like coniferyl alcohol, can result in the incorporation of alternative monomers into the lignin polymer. usda.govunl.edu In such mutants, this compound (DHCA) can become a much more abundant component of the lignin. usda.gov This demonstrates that the composition of lignin is not fixed and can be manipulated to favor the inclusion of specific structures like DHCA.

The relative abundance of different lignin units, such as guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units, can be altered through genetic engineering. unl.edu For example, up-regulation of ferulate 5-hydroxylase (F5H) can lead to lignins with very high proportions of S units, while deficiencies in caffeic acid O-methyltransferase (COMT) result in the incorporation of 5-hydroxyconiferyl alcohol. unl.edu These modifications can indirectly influence the formation of this compound and other dimeric structures within the lignin polymer.

Implications for Biofuel Production and Biomass Valorization

The composition of lignin significantly impacts the efficiency of biofuel production. A high lignin content is a major contributor to biomass recalcitrance, the resistance of plant cell walls to enzymatic degradation, which is a critical step in converting biomass to biofuels. frontiersin.org Genetically modifying plants to have reduced lignin content or altered lignin composition can decrease this recalcitrance. frontiersin.orgresearchgate.net

The incorporation of structures like this compound can influence how lignin behaves during pretreatment and enzymatic hydrolysis processes. While classical lignin is a complex, cross-linked heteropolymer, novel lignin types with more uniform and linear structures, such as catechyl (C)-lignin, are more amenable to depolymerization. nih.gov Engineering plants to produce lignin with a higher proportion of specific linkages, potentially including the β-5 linkage found in this compound, could lead to more efficient biomass conversion. researchgate.net The valorization of lignin, or its conversion into value-added chemicals, is a key strategy for improving the economic viability of biorefineries. osti.govresearchgate.net Understanding how to engineer lignin with specific, more easily cleavable structures is crucial for this endeavor.

Improving Material Properties of Lignin-Containing Biomass

The properties of lignin-based materials are directly related to the monomeric composition and the types of linkages within the polymer. nih.gov For example, C-lignin, a homopolymer of caffeyl alcohol, exhibits properties that make it a good candidate for the production of carbon fibers due to its linearity and lack of cross-linking. nih.gov While this compound itself is not the primary component of such novel lignins, the principles of engineering lignin composition to achieve desired material properties are highly relevant. By manipulating the biosynthetic pathways, it may be possible to create lignins with tailored characteristics for specific applications.

Metabolic Engineering for Enhanced Production in Plants

Metabolic engineering offers a promising avenue for increasing the production of specific secondary metabolites in plants, including this compound and its derivatives. nih.govd-nb.info Plant tissue cultures, such as cell suspension and hairy root cultures, provide controlled environments for studying and manipulating biosynthetic pathways. nih.govd-nb.info

For instance, in vitro cultures of Linum usitatissimum (flax) have been shown to accumulate this compound-4-β-d-glucoside (DCG). academie-sciences.fr Research has demonstrated the potential to achieve significant yields of this compound in adventitious root cultures, with reported levels of 21.6 mg per gram of dry weight. nih.gov The elucidation of biosynthetic pathways and the identification of key enzymes, such as glucosyltransferases, are critical for the targeted metabolic engineering of these compounds. nih.gov By understanding the regulatory networks that control the flux through the phenylpropanoid pathway, it is possible to upregulate the production of desired molecules like this compound glucosides. nih.gov

Table 1: Production of this compound Glucoside in Plant In Vitro Cultures

Plant SpeciesCulture TypeCompoundYield (mg/g DW)
Linum usitatissimumAdventitious RootsThis compound glucoside21.6

This table is interactive. Click on the headers to sort.

Development of Crops with Enhanced Defense Mechanisms

This compound and related lignans (B1203133) play a role in plant defense against pathogens and herbivores. biosynth.comnih.gov These compounds are part of a larger arsenal (B13267) of phenylpropanoid-derived secondary metabolites that plants deploy to protect themselves. nih.gov

The biosynthesis of these defense compounds is often induced in response to stress. For example, in Linum usitatissimum cell cultures, treatment with fungal extracts led to a decrease in the concentration of this compound-4-β-d-glucoside (DCG), which correlated with an increase in the expression of phenylcoumaran benzylic ether reductase (PCBER). academie-sciences.fr This enzyme utilizes the aglycone form of DCG as a substrate, suggesting its activation is part of the plant's defense response. academie-sciences.fr

Furthermore, studies on the evolution of plant defense mechanisms have identified reductases that act on this compound. ebi.ac.ukrhea-db.org In Pinus taeda, a phenylcoumaran benzylic ether reductase was found to reduce the benzylic ether functionalities of both this compound and dihydrothis compound. ebi.ac.uk This highlights the involvement of these compounds in the complex network of plant chemical defenses.

By understanding the genetic and biochemical basis of these defense mechanisms, it is possible to develop crops with enhanced resistance to pests and diseases. biosynth.com This could involve the metabolic engineering of pathways leading to the accumulation of protective compounds like this compound and its derivatives.

Future Directions in Dehydrodiconiferyl Alcohol Research

Elucidating Undiscovered Biosynthetic and Catabolic Pathways

While significant strides have been made in understanding the lifecycle of dehydrodiconiferyl alcohol (DCA), future research will focus on uncovering the remaining unknown aspects of its biosynthesis and breakdown.

In plants, the biosynthesis of this compound glucosides is understood to be a two-step process involving the dimerization of coniferyl alcohol by a peroxidase, followed by glycosylation. nih.govoup.com However, the precise enzymes and regulatory mechanisms controlling the availability of coniferyl alcohol for this pathway remain an area for deeper investigation. nih.gov The formation of DCA is a result of the oxidative coupling of two coniferyl alcohol radicals, leading to various stereoisomers. frontiersin.org The involvement of dirigent proteins in guiding the stereospecific coupling of monolignol radicals to form lignans (B1203133) is established, but their specific role in DCA formation, a neolignan, requires further clarification. oup.comunl.edu

On the catabolic front, research in bacteria, particularly Sphingobium sp. strain SYK-6 and Novosphingobium aromaticivorans, has illuminated key pathways for DCA degradation. nih.govnih.govasm.orgglbrc.org In Sphingobium sp. SYK-6, the degradation of DCA involves a series of oxidation steps. The alcohol group on the B-ring side chain is first oxidized to a carboxyl group, followed by the oxidation of the alcohol group on the A-ring side chain. nih.govnih.govresearchgate.net This leads to the formation of 5-formylferulate and vanillin (B372448) through decarboxylation and cleavage of the A-ring side chain. nih.gov A similar, yet distinct, catabolic pathway has been identified in N. aromaticivorans, where DCA is converted to aromatic monomers that enter the central aromatic metabolic pathway. asm.orgglbrc.org This pathway involves the oxidation of the allylic alcohol side chain, opening of the phenylcoumaran ring by a γ-formaldehyde lyase to form a stilbene (B7821643), and subsequent cleavage by a dioxygenase. asm.org

Despite this progress, many of the specific genes and enzymes involved in these bacterial catabolic pathways are yet to be fully characterized. nih.gov For instance, while multiple alcohol and aldehyde dehydrogenases are implicated in the initial oxidation steps of DCA in Sphingobium sp. SYK-6, no single gene appears to be solely responsible. nih.gov The discovery of novel enantiospecific decarboxylases, PhcF and PhcG, in this strain highlights the potential for uncovering unique enzymatic functions. nih.govresearchgate.net Future research will likely focus on identifying the complete set of genes and enzymes in these pathways and understanding their regulation.

Table 1: Key Bacterial Strains and their Role in this compound Catabolism

Bacterial StrainKey Catabolic IntermediatesKey Enzymes/Genes IdentifiedReference
Sphingobium sp. strain SYK-6DCA-L, DCA-C, DCA-CC, DCA-S, 5-formylferulate, vanillinADHs, ALDHs, PhcC, PhcD, PhcF, PhcG nih.govnih.govnih.gov
Novosphingobium aromaticivoransDC-L, DC-C, DC-S-C, vanillin, 5-formylferulatePcfL, LsdD, FerD, LigW asm.org

Deeper Understanding of its Precise Role in Plant Physiological Processes

This compound and its glucosides (DCGs) are plant metabolites with suggested roles in various physiological processes, although the precise nature and extent of their functions are still under investigation. pnas.orgnih.govpnas.org

Initially, DCGs were reported to exhibit cytokinin-like activity, promoting cell division in tobacco cell cultures. nih.govoup.com This led to the hypothesis that they might act as plant growth factors. oup.com However, more recent and rigorous studies have failed to replicate these findings, questioning the role of DCG as a cytokinin substitute. pnas.orgpnas.org These studies showed that DCG did not induce morphological changes or alter the expression of cytokinin-responsive genes in Arabidopsis. pnas.orgpnas.org Furthermore, while the aglycone, this compound, is readily taken up by plant cells and converted to DCG, this increased internal concentration of DCG did not demonstrate any growth-promoting activity. pnas.orgpnas.org

Current research points towards a more nuanced role for DCA and its derivatives in plant stress responses. As phenolic compounds, they are part of the broader phenylpropanoid pathway, which is known to be activated under various biotic and abiotic stresses. frontiersin.orgmdpi.com Lignans and neolignans, including DCA, are believed to function as defense molecules. researchgate.net For instance, in flax cultures, the biosynthesis of DCG has been observed, suggesting a role in the plant's defense and developmental processes. researchgate.net The accumulation of DCG has also been noted in lignan-deficient transgenic flax lines under osmotic stress, although a direct role in conferring resistance was not established. mdpi.com This suggests that perturbations in the phenylpropanoid pathway can lead to the accumulation of specific metabolites like DCG, which may be part of a broader metabolic response to stress. mdpi.com

Future research should aim to clarify the specific conditions under which DCA and its glucosides are synthesized and accumulate in plants. Investigating their localization within plant tissues and their interactions with other signaling molecules will be crucial to unraveling their precise physiological functions, moving beyond the disputed claims of cytokinin-like activity.

Advanced Biotechnological Strategies for Controlled Production and Application

The potential biological activities of this compound have spurred interest in developing biotechnological methods for its controlled production. sorbonne-universite.frbiosynth.comchemfaces.com Current strategies primarily revolve around microbial fermentation and enzymatic synthesis.

Biotransformation using microorganisms presents a promising avenue for producing DCA. Studies have shown that fungi such as Aspergillus niger and Actinomucor elegans can transform components of Eucommiae Cortex extract into this compound and pinoresinol (B1678388). mdpi.comnih.govresearchgate.net This approach leverages the metabolic machinery of microbes to carry out specific chemical conversions, potentially offering a more sustainable and controlled production method compared to chemical synthesis. nih.gov

Enzymatic synthesis, mimicking the natural biosynthetic pathway, is another key strategy. The oxidative dimerization of coniferyl alcohol, catalyzed by enzymes like peroxidases or laccases, is the fundamental step in DCA formation. nih.govsorbonne-universite.fr Research has focused on optimizing these enzymatic reactions to control the yield and stereoselectivity of the product. researchgate.netresearchgate.net For example, engineered bacterial laccases have demonstrated high efficiency in synthesizing DCA from coniferyl alcohol under specific pH and oxygenation conditions, achieving excellent yields. d-nb.info The use of a redox shuttle system with low-molecular-weight lignols in enzymatic dehydrogenative polymerization also shows promise for controlling the bonding patterns in lignin-related compounds. acs.org

Furthermore, metabolic engineering of microorganisms like E. coli is being explored to create tailor-made biosynthetic pathways for lignans and neolignans. uni-duesseldorf.de By introducing and optimizing the necessary enzymatic steps from plants into a microbial host, it may be possible to achieve high-titer production of DCA and other valuable phenylpropanoids. uni-duesseldorf.de

Future work in this area will likely involve a multi-pronged approach, combining the discovery of novel enzymes, the engineering of more efficient biocatalysts, and the optimization of fermentation and reaction conditions. d-nb.info These advancements will be crucial for the economically viable production of this compound for potential applications in various fields.

Table 2: Biotechnological Production Strategies for this compound

StrategyOrganism/EnzymeSubstrateKey FindingsReference
Microbial FermentationAspergillus niger, Actinomucor elegansEucommiae Cortex extractSuccessful biotransformation to produce this compound. mdpi.comnih.gov
Enzymatic SynthesisEngineered bacterial laccaseConiferyl alcoholHigh-yield synthesis of this compound under optimized conditions. d-nb.info
Enzymatic SynthesisHorseradish Peroxidase (HRP) / H₂O₂Coniferyl alcoholOxidative dimerization to form this compound. researchgate.net
Metabolic EngineeringEscherichia coliConiferyl alcoholReconstitution of biosynthetic pathways for lignan (B3055560) and neolignan production. uni-duesseldorf.de

Exploration of Novel Enzymatic Activities and Mechanisms

The study of this compound's biosynthesis and catabolism continues to reveal novel enzymatic activities and mechanisms, providing a fertile ground for future research.

The enzymatic dehydrogenation of p-hydroxycinnamyl alcohols like coniferyl alcohol by peroxidases is a key process in the formation of lignans and lignin (B12514952). kyoto-u.ac.jpresearchgate.net The radicals generated during this process can couple in various ways, and understanding the factors that control the regioselectivity and stereoselectivity of this coupling is a major research focus. oup.com While dirigent proteins are known to guide stereoselective coupling, the precise mechanisms that lead to the formation of the β-5 linkage in this compound are not fully understood. oup.comunl.edu

In bacterial catabolism, several novel enzymes have been identified. In Sphingobium sp. strain SYK-6, the enantiospecific decarboxylases PhcF and PhcG, which belong to a domain of unknown function (DUF3237), represent a new class of enzymes involved in phenylcoumaran degradation. nih.govresearchgate.net These enzymes catalyze the decarboxylation of the A-ring side chain of a DCA intermediate and exhibit specificity for different enantiomers. nih.gov Similarly, the oxidases PhcC and PhcD are essential for the enantioselective catabolism of DCA in the same organism. nih.gov

The catabolic pathway in Novosphingobium aromaticivorans features a novel γ-formaldehyde lyase, PcfL, which opens the phenylcoumaran ring of a DCA derivative to form a stilbene. asm.org This represents a previously unknown enzymatic mechanism for the cleavage of this type of linkage. The pathway also utilizes a lignostilbene dioxygenase, LsdD, for the subsequent cleavage of the stilbene intermediate. asm.orgresearchgate.net The discovery of multiple isozymes of lignostilbene α,β-dioxygenase in Sphingobium sp. strain SYK-6, each with potentially different substrate specificities, further highlights the enzymatic diversity involved in lignin-derived compound degradation. researchgate.net

Future research in this area will likely focus on:

The detailed characterization of these newly discovered enzymes, including their structure, catalytic mechanism, and substrate scope.

The search for additional novel enzymes involved in DCA metabolism in other microorganisms.

The application of this knowledge to engineer biocatalysts for specific applications, such as the production of valuable chemicals from lignin. rsc.org

Table 3: Novel Enzymes in this compound Metabolism

EnzymeOrganismFunctionReference
PhcF / PhcGSphingobium sp. strain SYK-6Enantiospecific decarboxylases nih.govresearchgate.net
PhcC / PhcDSphingobium sp. strain SYK-6Enantioselective oxidases nih.gov
PcfLNovosphingobium aromaticivoransγ-formaldehyde lyase asm.org
LsdDNovosphingobium aromaticivorans, Sphingobium sp. strain SYK-6Lignostilbene dioxygenase asm.orgresearchgate.net

Q & A

Basic Question: What experimental methods are used to determine the absolute configuration of DHCA and its stereoisomers?

Answer: The absolute configuration of DHCA can be elucidated through chemical degradation and chiral separation techniques. For example, (+)-DHCA was resolved from racemic mixtures using HPLC with chiral columns and degraded to methylsuccinic acid, whose (R)-(+)-enantiomer identity was confirmed via derivatization and HPLC analysis . Nuclear Magnetic Resonance (NMR) is critical for assigning trans configurations (e.g., H-2 and H-3 in DHCA) and confirming stereochemistry through coupling constants and NOE correlations .

Advanced Question: How can researchers evaluate DHCA's anti-adipogenic effects in cellular models?

Answer: Key methodologies include:

  • Oil Red O Staining : Quantifies lipid accumulation in 3T3-L1 adipocytes .
  • Gene Expression Profiling : RT-qPCR or RNA-seq to assess adipogenic markers (e.g., PPARG, CEBPA, FABP4) .
  • Mitotic Clonal Expansion Assays : Measures DNA synthesis (via BrdU incorporation) and cell cycle regulators (cyclin A, CDK2) .
  • Primary Cell Models : Validation in primary mouse embryonic fibroblasts to confirm tissue-specific effects .

Basic Question: What is the role of glycosylation in DHCA derivatives, and how are these conjugates isolated?

Answer: Glycosylation (e.g., 4-O-β-D-glucopyranoside) enhances solubility and bioactivity. Isolation involves:

  • Solvent Fractionation : Chloroform/methanol extractions followed by TLC or HPLC purification .
  • Structural Confirmation : NMR and Mass Spectrometry (MS) to identify sugar moieties and linkage positions .

Advanced Question: How do microbial pathways degrade DHCA, and what genes are involved?

Answer: Sphingobium sp. SYK-6 catabolizes DHCA via a six-step pathway to vanillin and 5-formylferulate. Researchers use:

  • Gene Knockout/Cloning : Identify lig genes (e.g., ligD, ligE) encoding dehydrogenases and lyases .
  • Enzyme Assays : Monitor intermediates (e.g., guaiacylglycerol-β-aryl ether) via GC-MS or LC-MS .

Advanced Question: What methods distinguish enantiomer-specific bioactivity of DHCA?

Answer:

  • Chiral Separation : HPLC with chiral stationary phases (e.g., cellulose-based columns) .
  • Comparative Bioassays : Test (2S,3R)-DHCA vs. (2R,3S)-DHCA in receptor binding (e.g., estrogen receptor agonism) or anti-inflammatory models .

Basic Question: How is DHCA biosynthesized in planta, and what dimerization products are formed?

Answer: DHCA arises from oxidative dimerization of coniferyl alcohol via peroxidases or laccases. Key products include:

  • Pinoresinol (26–28%), DDCA (52–57%), and Guaiacylglycerol-8-O-4'-coniferyl ether (17–19%), analyzed via HPLC and thermodynamic studies .

Advanced Question: What molecular mechanisms underlie DHCA's estrogenic activity?

Answer:

  • Competitive Binding Assays : DHCA competes with ³H-estradiol for ERα/ERβ binding, quantified via scintillation counting .
  • Transcriptional Activation : Luciferase reporter assays in ER-positive cell lines (e.g., MCF-7) .
  • In Vivo Models : Ovariectomized rodents to assess bone loss mitigation .

Basic Question: How do researchers assess DHCA's stability and purity in experimental settings?

Answer:

  • Chromatographic Purity : HPLC with UV/ECD detection (>98% purity criteria) .
  • Storage Conditions : -20°C for powders, -80°C for DMSO stocks to prevent degradation .

Advanced Question: How do DHCA glucosides compare to aglycones in modulating lipid metabolism?

Answer:

  • Dual-Activity Assays : Compare DHCA and its glucosides (e.g., 4-O-β-D-glucopyranoside) in anti-lipogenic models using:
    • SREBP-1c Inhibition : Western blotting or siRNA knockdown in HepG2 cells .
    • SCD-1 Activity : GC-MS analysis of oleic acid/stearic acid ratios .

Basic Question: What safety protocols are recommended for handling DHCA in lab settings?

Answer:

  • Toxicological Precautions : Use PPE (gloves, goggles) and work in fume hoods due to uncharacterized toxicity .
  • Waste Disposal : Follow institutional guidelines for phenolic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.